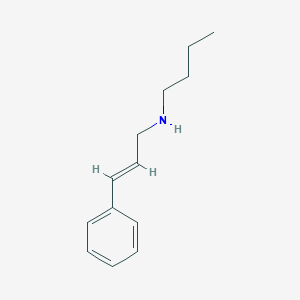

N-butyl-N-cinnamylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-butyl-N-cinnamylamine” is a compound that would be expected to have characteristics of both butylamine and cinnamylamine. Butylamine is a colorless liquid which acquires a yellow color upon storage in air . It is one of the four isomeric amines of butane . Cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules, including drugs, and energetic materials .

Synthesis Analysis

The synthesis of cinnamylamine has been achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has also been developed .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Aromatic Compounds

N-butyl-N-cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules . It has been synthesized mainly by chemical methods to date, and few reports have focused on the biosynthesis of N-butyl-N-cinnamylamine . However, recent research has established an efficient biosynthesis method for N-butyl-N-cinnamylamine .

Production of Biologically Active Molecules

N-butyl-N-cinnamylamine is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .

Synthesis of Cinnamamides

Cinnamamides, derivatives of cinnamic acid, have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . N-butyl-N-cinnamylamine can be used in the synthesis of cinnamamides .

Use in Continuous-Flow Microreactors

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method features short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .

Production of 2D Perovskites

N-butyl-3-phenyl-2-propen-1-amine (PPA) based 2D perovskites have been reported, which are used in efficient and stable perovskite solar cells (PSCs) . The PSCs containing the (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film exhibit a power conversion efficiency (PCE) of 21.98%, which is approximately a 25% enhancement compared to that of the MAPbI3 thin film .

Use in Metabolic Engineering

The biocatalytic synthesis of APAs (taking cinnamylamine as an example) was metabolically regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-3-phenylprop-2-enyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYKBHEGUJORL-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-cinnamylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502019.png)

![2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide](/img/structure/B502020.png)

![Ethyl 6-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502029.png)

![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)

![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502042.png)

![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)